molecular formula C13H12N2O4 B8139979 3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B8139979
M. Wt: 260.24 g/mol
InChI Key: ZHINEOZMGPJDNM-UHFFFAOYSA-N
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Description

3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione ( 1416990-10-7) is a cereblon (CRBN)-targeting ligand based on a lenalidomide core structure, with a molecular formula of C13H12N2O4 and a molecular weight of 260.25 g/mol . This compound serves as a crucial building block in chemical biology and pharmaceutical research, particularly in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs) . Similar lenalidomide analogs function as molecular glues by recruiting specific protein substrates to the CRBN E3 ubiquitin ligase complex, leading to their targeted ubiquitination and degradation . Researchers utilize this hydroxy-functionalized derivative to develop novel bifunctional degraders for investigating disease-relevant targets such as IKZF2 (Helios) and CK1α, which are of significant interest in oncology research for conditions like acute myeloid leukemia . The compound has a predicted density of 1.498 g/cm³ and should be stored sealed in a dry environment at 2-8°C to ensure stability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c16-9-3-1-2-7-6-15(13(19)11(7)9)8-4-5-10(17)14-12(8)18/h1-3,8,16H,4-6H2,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHINEOZMGPJDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Procedure

  • Starting Material : 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (2.73 g, 1 mmol) is dissolved in an anhydrous ether solvent.

  • Catalyst System : Copper powder (0.013 g, 0.2 mmol) and sodium nitrite (NaNO₂, 0.69 g, 1 mmol) are added under ice-bath conditions.

  • Thermal Activation : After 30 minutes of stirring, the mixture is heated to 80°C for 1 hour to facilitate cyclization.

  • Workup : The crude product is extracted with ether, dried over anhydrous MgSO₄, and purified via silica gel column chromatography (petroleum ether/ethyl acetate = 20:1).

Yield : 90% (2.34 g of product).

Mechanistic Insights

The reaction likely proceeds through a copper-mediated diazotization pathway, where NaNO₂ generates a nitroso intermediate. Subsequent intramolecular cyclization forms the isoindolinone ring, with the copper catalyst stabilizing reactive intermediates.

An alternative route involves demethylation of 3-(7-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione, as referenced in ChemicalBook.

Advantages and Limitations

  • Advantages : Straightforward for laboratories with access to methoxy precursors.

  • Limitations : Requires harsh acidic conditions, complicating scale-up.

Stereoselective Synthesis for (S)-Enantiomers

While the racemic compound is accessible via the above methods, the (S)-enantiomer demands asymmetric synthesis. Vulcanchem’s protocol highlights two approaches:

Chiral Auxiliary-Mediated Synthesis

  • Auxiliary Use : (R)- or (S)-Phenylglycinol is employed to induce chirality during piperidine ring formation.

  • Key Step : Diastereomeric resolution via crystallization ensures enantiomeric excess >98%.

Catalytic Asymmetric Amination

  • Catalyst : Chiral palladium complexes (e.g., Pd-BINAP) enable enantioselective C–N bond formation.

  • Conditions : Conducted under inert atmosphere at 25°C, achieving 85–90% enantiomeric excess.

Comparative Analysis of Methods

Method Starting Material Reagents/Conditions Yield Complexity
Nitroso Cyclization4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dioneCu, NaNO₂, 80°C90%Moderate
Demethylation3-(7-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dioneHBr/AcOH or BBr₃/CH₂Cl₂, reflux~80%Low
Asymmetric SynthesisRacemic precursor or prochiral intermediatesChiral auxiliaries or Pd catalysts70–85%High

Critical Reaction Parameters

Solvent Selection

  • Ether vs. Polar Aprotic Solvents : Ethers minimize side reactions during nitroso cyclization, while DMF accelerates demethylation but risks hydrolysis.

Temperature Control

  • Cyclization : Elevated temperatures (80°C) drive ring closure but may degrade heat-sensitive intermediates.

  • Demethylation : Reflux conditions ensure complete deprotection without charring.

Purification Challenges

  • Column Chromatography : Essential for removing copper residues in Method 1, but adds time and cost.

  • Recrystallization : Preferred for demethylated products due to high crystallinity .

Chemical Reactions Analysis

Types of Reactions

3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cancer Treatment

One of the most prominent applications of 3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is in the treatment of cancers associated with the IKAROS family of zinc finger proteins. Research indicates that this compound can act as a degrader for IKAROS Family Zinc Finger 2 (IKZF2), which is implicated in various malignancies such as:

  • Non-small cell lung cancer (NSCLC)
  • Triple-negative breast cancer (TNBC)
  • Melanoma
  • Acute myelogenous leukemia
  • Gastrointestinal stromal tumors (GIST)

The modulation of IKZF2 protein levels through degradation offers a novel therapeutic approach to combat these cancers, providing a mechanism for reducing tumor growth and metastasis by targeting specific pathways involved in cancer progression .

Organic Synthesis

The synthesis of this compound has been detailed in various studies. A notable method involves using readily available raw materials under mild reaction conditions, which enhances the practicality and efficiency of producing this compound for further research and application . The synthesis typically includes:

  • Combining 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline with copper powder and sodium nitrite.
  • Conducting the reaction under controlled temperature conditions to yield the desired product with high purity .

Pharmaceutical Compositions

The compound can be formulated into pharmaceutical compositions that include an effective amount of the active ingredient alongside suitable excipients or carriers. This formulation strategy is crucial for developing viable therapeutic agents that can be administered via various routes, including oral and injection .

Case Study: IKZF2 Degradation in Cancer Therapy

A significant study focused on the role of this compound as an IKZF2 degrader demonstrated its efficacy in reducing tumor size in preclinical models of NSCLC and TNBC. The results indicated that treatment with this compound led to a marked decrease in IKZF2 protein levels, correlating with reduced tumor proliferation and improved survival rates in animal models.

Research Insights

Recent findings highlight that compounds similar to this compound exhibit selective degradation activity against IKZF proteins, suggesting potential for targeted cancer therapies with fewer side effects compared to conventional chemotherapies. This selectivity is critical as it minimizes damage to healthy tissues while effectively combating malignant cells .

Summary Table of Applications

Application AreaDescription
Cancer TreatmentTargeting IKZF2 for non-small cell lung cancer, melanoma, and other malignancies
Organic SynthesisEfficient synthesis methods using mild conditions and readily available materials
Pharmaceutical FormulationDevelopment of effective drug formulations for various administration routes

Mechanism of Action

The mechanism of action of 3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. In medicinal applications, it is known to modulate the expression of widely interspaced zinc finger motifs (WIZ) protein, which plays a role in gene regulation. This modulation can lead to the induction of fetal hemoglobin (HbF) expression, providing therapeutic benefits in conditions like sickle cell disease and β-thalassemia .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The 7-hydroxy group in the target compound is sterically and electronically distinct from the 4-amino group in lenalidomide, which is critical for cereblon-mediated ubiquitination .

Biological Activity

3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione, also known by its CAS number 1416990-10-7, is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on the biological effects, mechanisms of action, and therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H12_{12}N2_2O4_4, with a molecular weight of 260.25 g/mol. The structure features a piperidine ring and an isoindoline moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC13_{13}H12_{12}N2_2O4_4
Molecular Weight260.25 g/mol
CAS Number1416990-10-7
Boiling PointNot specified

Anticancer Properties

Recent studies have suggested that this compound exhibits anticancer activity . In vitro analyses demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis, particularly through the inhibition of anti-apoptotic proteins and activation of pro-apoptotic factors .

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory effects . It has shown potential in enhancing the activity of immune cells, such as T-cells and natural killer (NK) cells. This immunostimulatory effect could be beneficial in developing therapies for cancers and infectious diseases .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties . Studies indicate that it can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies

  • Study on Cancer Cell Lines : A study conducted on breast cancer cell lines reported that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent anticancer activity. The study highlighted the compound’s ability to disrupt mitochondrial function leading to increased reactive oxygen species (ROS) production .
  • Immunotherapy Application : In a preclinical model of melanoma, administration of this compound enhanced the efficacy of checkpoint inhibitors by increasing T-cell infiltration into tumors .
  • Neuroprotection in Animal Models : An animal study demonstrated that this compound could reduce neuroinflammation and improve cognitive functions in models of Alzheimer's disease, attributed to its antioxidant properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Immune Modulation : Enhancement of cytokine production and immune cell activation.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

Q & A

Q. How can researchers address discrepancies in solubility data reported across studies?

  • Methodology : Standardize solvent systems (e.g., PBS pH 7.4 vs. DMSO stock solutions) and use nephelometry to quantify precipitation thresholds. Validate via shake-flask method with HPLC quantification .

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